

# An In-Depth Technical Guide to N,N-Di-(beta-carboethoxyethyl)methylamine

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## Compound of Interest

Compound Name:	<i>N,N-Di-(beta-carboethoxyethyl)methylamine</i>
Cat. No.:	B1582114

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This technical guide provides a comprehensive overview of **N,N-Di-(beta-carboethoxyethyl)methylamine**, a tertiary amine with significant applications in pharmaceutical development and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, synthesis, applications, and handling.

## Core Molecular Attributes

**N,N-Di-(beta-carboethoxyethyl)methylamine**, also known as Diethyl 3,3'-(methylazanediyl)dipropionate, is a diester and a tertiary amine.<sup>[1]</sup> Its fundamental molecular characteristics are summarized in the table below.

Attribute	Value	Source
Molecular Formula	C11H21NO4	<a href="#">[2]</a>
Molecular Weight	231.29 g/mol	<a href="#">[2]</a>
CAS Number	6315-60-2	<a href="#">[2]</a>
Canonical SMILES	CCOC(=O)CCN(C)CCC(=O)O CC	<a href="#">[2]</a>
InChI Key	OXZUPKSEIKZASL- UHFFFAOYSA-N	<a href="#">[2]</a>

These fundamental identifiers are crucial for accurate identification and sourcing of the compound in a research and development setting.

## Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in experimental work. The known properties of **N,N-Di-(beta-carboethoxyethyl)methylamine** are detailed below.

Property	Value	Source
Boiling Point	373.37 °C (estimated)	
Density	1.0172 g/cm <sup>3</sup>	
Refractive Index	1.4421 (estimated)	
pKa	7.91 ± 0.50 (Predicted)	<a href="#">[2]</a>
XLogP3-AA	0.6	
Topological Polar Surface Area	55.8 Å <sup>2</sup>	<a href="#">[2]</a>
Rotatable Bond Count	10	<a href="#">[2]</a>
Hydrogen Bond Acceptor Count	5	<a href="#">[2]</a>

## Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is essential for the verification of the chemical structure and purity of **N,N-Di-(beta-carboethoxyethyl)methylamine**. Key spectroscopic data are available from various sources.[\[3\]](#)

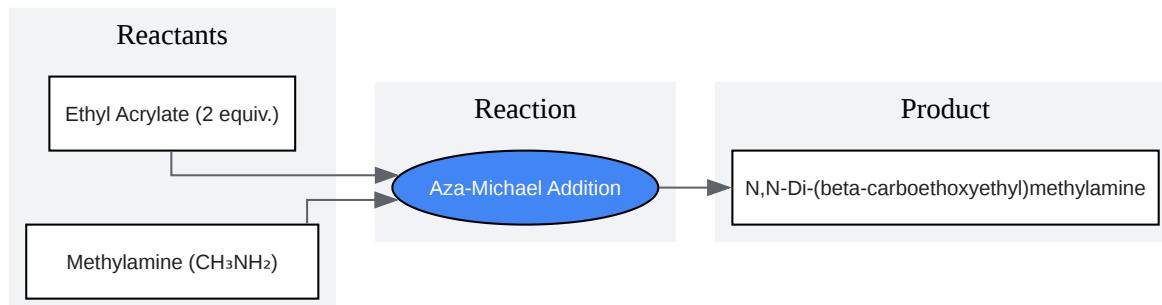
- **<sup>1</sup>H NMR** (Proton Nuclear Magnetic Resonance): The <sup>1</sup>H NMR spectrum provides detailed information about the hydrogen atom environment in the molecule. Key expected signals would include triplets for the ethyl group's methyl protons, quartets for the ethyl group's methylene protons, triplets for the methylene groups adjacent to the carbonyls, triplets for the methylene groups adjacent to the nitrogen, and a singlet for the methyl group attached to the nitrogen.

- $^{13}\text{C}$  NMR (Carbon-13 Nuclear Magnetic Resonance): The  $^{13}\text{C}$  NMR spectrum reveals the different carbon environments. Expected signals would correspond to the methyl and methylene carbons of the ethyl groups, the carbonyl carbons of the ester groups, the methylene carbons of the propanoate chains, and the methyl carbon attached to the nitrogen.
- IR (Infrared) Spectroscopy: The IR spectrum is used to identify functional groups. Key absorptions for this molecule would include strong C=O stretching bands for the ester groups (typically around  $1735\text{ cm}^{-1}$ ), C-O stretching bands, and C-N stretching bands.
- MS (Mass Spectrometry): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The predicted monoisotopic mass is 231.14706 Da. [4] Common adducts observed in mass spectrometry include  $[\text{M}+\text{H}]^+$ ,  $[\text{M}+\text{Na}]^+$ , and  $[\text{M}+\text{K}]^+$ . [4]

## Synthesis Methodology: The Aza-Michael Addition

The primary synthetic route to **N,N-Di-(beta-carboethoxyethyl)methylamine** is the aza-Michael addition, a conjugate addition of an amine to an  $\alpha,\beta$ -unsaturated carbonyl compound. [5][6][7] In this case, methylamine acts as the nucleophile, and ethyl acrylate serves as the Michael acceptor.

The reaction proceeds via the nucleophilic attack of the methylamine's nitrogen atom on the  $\beta$ -carbon of ethyl acrylate. This is a double addition, where two equivalents of ethyl acrylate react with one equivalent of methylamine.



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Caption: Synthesis of **N,N-Di-(beta-carboethoxyethyl)methylamine** via Aza-Michael Addition.

## Detailed Experimental Protocol

The following is a generalized, yet detailed, protocol for the synthesis of **N,N-Di-(beta-carboethoxyethyl)methylamine**, based on established principles of the aza-Michael addition. [6]

### Materials:

- Methylamine (e.g., 40% aqueous solution or as a solution in a suitable solvent)
- Ethyl acrylate
- A suitable solvent (e.g., ethanol, methanol, or solvent-free conditions can be explored)[6][8]
- Optional: A mild acid or base catalyst to facilitate the reaction.[5]

### Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, charge the methylamine solution.
- Addition of Ethyl Acrylate: Slowly add two equivalents of ethyl acrylate to the stirred methylamine solution. The reaction can be exothermic, so controlled addition and cooling (e.g., with an ice bath) may be necessary.
- Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. Reaction times can vary from a few hours to overnight. Microwave-assisted synthesis can significantly reduce reaction times.[8]
- Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Work-up and Purification: Once the reaction is complete, the excess reactants and solvent are removed under reduced pressure. The resulting crude product can be purified by

vacuum distillation or column chromatography on silica gel to yield pure **N,N-Di-(beta-carboethoxyethyl)methylamine**.

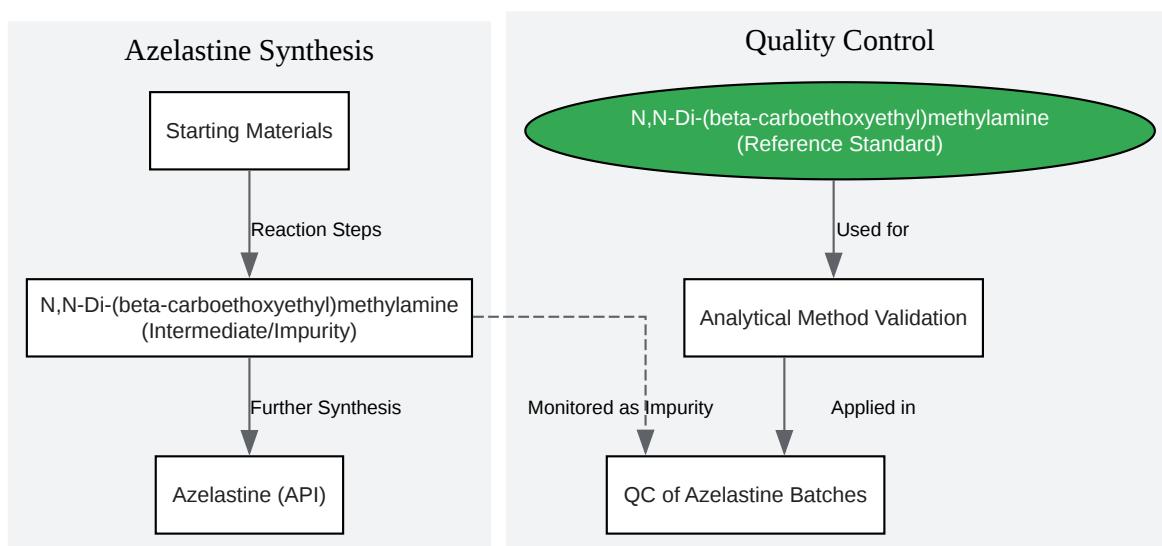
**Self-Validating System:** The purity of the final product should be confirmed by spectroscopic methods (<sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and MS) to ensure it matches the expected structure and is free from starting materials and by-products.

## Applications in Research and Industry

The primary documented application of **N,N-Di-(beta-carboethoxyethyl)methylamine** is in the pharmaceutical industry.

## Pharmaceutical Intermediate and Impurity Standard

**N,N-Di-(beta-carboethoxyethyl)methylamine** is recognized as a key intermediate and a known impurity in the synthesis of the antihistamine drug, Azelastine.<sup>[1]</sup> In the context of pharmaceutical manufacturing, it is crucial to identify and control impurities to ensure the safety and efficacy of the final drug product. Therefore, pure **N,N-Di-(beta-carboethoxyethyl)methylamine** serves as a reference standard for the analytical development and quality control of Azelastine.



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Caption: Role in Azelastine Synthesis and Quality Control.

## Potential as a Synthetic Building Block

Given its structure, **N,N-Di-(beta-carboethoxyethyl)methylamine** has potential as a versatile building block in organic synthesis. The tertiary amine functionality can act as a base or a nucleophile, while the two ester groups can be hydrolyzed to the corresponding dicarboxylic acid or converted to other functional groups. This makes it a candidate for the synthesis of more complex molecules, including polymers and other specialty chemicals.

## Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for **N,N-Di-(beta-carboethoxyethyl)methylamine** is not readily available, a risk assessment based on its functional groups (tertiary amine and esters) is essential for safe handling.

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
- Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors.
- In case of Contact:
  - Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.
  - Skin: Wash off with soap and plenty of water.
  - Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
  - Inhalation: Move to fresh air. If breathing is difficult, give oxygen and seek medical attention.

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents, acids, and bases.

## Conclusion

**N,N-Di-(beta-carboethoxyethyl)methylamine** is a valuable chemical compound with a well-defined synthesis and a critical role in the pharmaceutical industry, particularly in the manufacturing of Azelastine. Its well-characterized physicochemical and spectroscopic properties make it a useful tool for researchers and developers. A thorough understanding of its synthesis and handling is crucial for its safe and effective application in a laboratory or industrial setting.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to N,N-Di-(beta-carboethoxyethyl)methylamine]. BenchChem, [2026]. [Online PDF]. Available at:

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